2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate

Aqueous Solubility Formulation Compatibility Biochemical Assay

Benzothiazole esters often fail in aqueous reactions due to poor solubility. This 2-methoxyethyl ester provides 2.4× higher aqueous solubility vs. ethyl ester, with optimized LogP (1.45-1.77) that reduces non-specific binding and aggregation in bioassays. • 2.4× higher aqueous solubility for amide coupling, ester hydrolysis & bioconjugation • LogP 1.45-1.77 vs. 2.25-2.64 (methyl/ethyl esters)-minimizes false-positive artifacts in HTS • 5 rotatable bonds & TPSA 102.68 Ų support PROTAC linker design & aqueous-compatible probe development 95% purity; inert gas storage at 2-8°C.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
CAS No. 436088-66-3
Cat. No. B112631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate
CAS436088-66-3
Molecular FormulaC11H12N2O3S
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESCOCCOC(=O)C1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C11H12N2O3S/c1-15-4-5-16-10(14)7-2-3-8-9(6-7)17-11(12)13-8/h2-3,6H,4-5H2,1H3,(H2,12,13)
InChIKeySRZNIAFAHGDVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate: Physicochemical Properties


2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 436088-66-3) is a benzothiazole derivative bearing a 2-amino substituent and a 6-carboxylate moiety esterified with a 2-methoxyethyl group . Its molecular formula is C11H12N2O3S (molecular weight 252.29 g/mol) . The compound is a solid at ambient conditions with a predicted density of 1.4 g/cm³ and boiling point of 391.4 °C at 760 mmHg . It is typically supplied at a standard purity of 95% and is stable under inert gas storage at 2–8 °C . The 2-methoxyethyl ester functionality distinguishes it from other 2-aminobenzothiazole-6-carboxylate analogs (e.g., methyl, ethyl, propyl esters) by conferring altered solubility, lipophilicity, and conformational flexibility [1].

2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate: Ester Moiety Differentiation


Benzothiazole-6-carboxylate esters with differing alkoxy groups (methyl, ethyl, propyl, 2-methoxyethyl) are not interchangeable due to systematic variation in key molecular properties that govern solubility, permeability, and formulation behavior [1]. The 2-methoxyethyl ester introduces an additional oxygen atom and increases the number of rotatable bonds compared to simpler alkyl esters, which directly impacts aqueous solubility and lipophilicity [2]. These physicochemical differences can critically alter a compound's suitability for aqueous-phase reactions, biological assay compatibility, or downstream derivatization efficiency. Therefore, selection of the specific ester is a functional choice; substituting the 2-methoxyethyl derivative with a methyl or ethyl analog without compensating formulation adjustments may lead to unexpected solubility limits, altered reaction kinetics, or reduced yield in synthetic workflows. The following section provides quantitative evidence for these property divergences .

2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate: Quantitative Differentiation vs. Ester Analogs


Aqueous Solubility vs. Ethyl Ester

The 2-methoxyethyl ester (target compound) exhibits an aqueous solubility of 0.691 mg/mL (2.74 mM) at 25°C as reported by Bide Pharmatech . In contrast, the ethyl ester analog (CAS 50850-93-6) has a reported solubility of 0.292 mg/mL (1.31 mM) under comparable conditions . This represents a 2.4-fold increase in mass solubility and a 2.1-fold increase in molar solubility for the target compound relative to the ethyl ester.

Aqueous Solubility Formulation Compatibility Biochemical Assay

Lipophilicity vs. Methyl and Ethyl Esters

The target compound has a reported LogP value of 1.45 (ChemSrc) and a consensus LogP of 1.77 (Bide Pharmatech) . The ethyl ester analog (CAS 50850-93-6) exhibits a LogP of 2.40–2.64 (ChemSrc and BocSci) , while the methyl ester analog (CAS 66947-92-0) has a LogP of 2.25 . The target compound is consistently less lipophilic than both methyl and ethyl esters, with a difference of approximately 0.5–1.2 LogP units.

Lipophilicity Membrane Permeability Drug Design

Rotatable Bond Count vs. Alkyl Esters

The 2-methoxyethyl ester contains 5 rotatable bonds, as reported by Bide Pharmatech . This is higher than the ethyl ester (3 rotatable bonds) , the methyl ester (2 rotatable bonds) , and the propyl ester (4 rotatable bonds) . The additional rotational freedom arises from the ethylene glycol-like spacer between the ester oxygen and the terminal methoxy group.

Conformational Flexibility Molecular Recognition Synthetic Accessibility

Topological Polar Surface Area vs. Ethyl Ester

The target compound has a TPSA of 102.68 Ų , compared to 93.45 Ų for the ethyl ester . The 2-methoxyethyl group introduces an additional ether oxygen, increasing the polar surface area by approximately 9.2 Ų (10% increase). This translates to a higher calculated hydrogen bond acceptor count (4 vs. 3 for the ethyl ester) .

Polar Surface Area Hydrogen Bonding Drug-Likeness

2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate: Recommended Applications


Aqueous-Phase Organic Synthesis and Bioconjugation

The 2.4-fold higher aqueous solubility of the target compound relative to the ethyl ester makes it the preferred choice for reactions conducted in water or mixed aqueous-organic solvent systems. This includes amide coupling, ester hydrolysis, and bioconjugation reactions where substrate solubility limits reaction yield. The increased solubility reduces the need for high percentages of organic co-solvents, which can interfere with enzyme activity in biocatalytic transformations.

Biochemical Assays with Reduced Lipophilicity

For in vitro assays where excessive lipophilicity leads to non-specific binding or compound aggregation, the target compound's LogP of 1.45–1.77 (vs. 2.25–2.64 for methyl and ethyl esters) offers a clear advantage. This property aligns with the 'Rule of Five' guidelines for drug-like molecules and may reduce false-positive artifacts in high-throughput screening campaigns.

Conformational Flexibility in Scaffold Derivatization

The 5 rotatable bonds in the target compound provide enhanced conformational sampling compared to the more rigid methyl and ethyl esters. This flexibility can be exploited in structure-activity relationship (SAR) studies where the ester tail is hypothesized to occupy a flexible binding pocket, or in the design of proteolysis-targeting chimeras (PROTACs) where linker length and flexibility influence ternary complex formation.

Synthesis of Hydrophilic Benzothiazole Derivatives

The 2-methoxyethyl group serves as a short, hydrophilic ether linker that can be retained in final compounds or subsequently functionalized. Its higher TPSA (102.68 Ų) relative to alkyl esters makes it a valuable starting material for generating benzothiazole-containing compounds with improved aqueous compatibility, such as fluorescent probes, imaging agents, or water-soluble pharmaceuticals.

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